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Executive Summary

FHD-609 is a first-in-class, potent, and selective heterobifunctional protein degrader targeting
bromodomain-containing protein 9 (BRD9) for the treatment of synovial sarcoma. This
document provides a comprehensive overview of the mechanism of action of FHD-609,
supported by preclinical and clinical data. FHD-609 leverages the synthetic lethal relationship
between the SS18-SSX fusion oncoprotein, the hallmark of synovial sarcoma, and the
dependency on the non-canonical BAF (ncBAF) chromatin remodeling complex, of which
BRD9 is a key component. By inducing the proteasomal degradation of BRD9, FHD-609
disrupts the oncogenic activity of the BAF complex, leading to the downregulation of key
cancer-driving genes and subsequent anti-tumor effects. This guide details the molecular
pathways, summarizes key experimental findings, and provides an overview of the
methodologies employed in the investigation of FHD-609.

Introduction to Synovial Sarcoma and the Role of
BRD9

Synovial sarcoma is an aggressive soft tissue sarcoma characterized by a specific
chromosomal translocation, t(X;18)(p11.2;q11.2), which generates a fusion gene between the
SS18 gene and one of three SSX genes (SSX1, SSX2, or SSX4).[1] The resulting SS18-SSX
fusion oncoprotein is the primary driver of tumorigenesis. This fusion protein integrates into the
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mammalian SWI/SNF (BAF) chromatin remodeling complex, displacing the wild-type SS18
subunit. This aberrant BAF complex, often referred to as the non-canonical BAF (ncBAF)
complex, alters gene expression and drives the oncogenic state.[1]

BRD?9 is a unique and essential subunit of the ncBAF complex in synovial sarcoma cells.[1] Its
bromodomain is critical for the proper function and targeting of this oncogenic complex. The
dependency of synovial sarcoma cells on BRD9 for survival presents a therapeutic
vulnerability. FHD-609 was designed to exploit this dependency by selectively targeting BRD9
for degradation.[1]

Mechanism of Action of FHD-609

FHD-609 is a proteolysis-targeting chimera (PROTAC) that functions as a heterobifunctional
degrader. It is composed of a ligand that binds to BRD9 and another ligand that recruits the
Cereblon (CRBN) E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary
complex between BRD9 and the E3 ligase, leading to the polyubiquitination of BRD9 and its
subsequent degradation by the proteasome.[2]

The degradation of BRD9 has profound downstream effects on gene expression. In preclinical
models, FHD-609-induced BRD9 degradation resulted in the decreased expression of the
proto-oncogene MYC and the proliferation marker Ki67.[3] Furthermore, RNA sequencing
analyses revealed a downregulation of gene sets associated with the cell cycle and MYC
targets.[3]

Signaling Pathway
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Caption: FHD-609 induces BRD9 degradation, disrupting the oncogenic ncBAF complex.

Preclinical Data
In Vitro Studies

FHD-609 has demonstrated potent and selective degradation of BRD9 in synovial sarcoma cell
lines, leading to significant anti-proliferative effects.
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Cell Line Assay Type Result Reference
16-fold reduction in
SYO-1 BRD9 Degradation BRD9 after 4 hours at  [4]

16 nM

Various Synovial Growth Inhibition /

Sarcoma Cell Lines Colony Formation

Picomolar growth
inhibitory and colony [4]

formation effects

BRD9 Degradation
Kinetics

Live Cells

Dmax of 97% [4]

In Vivo Studies

In vivo studies using xenograft models of synovial sarcoma have shown significant anti-tumor

activity of FHD-609.

Model Treatment

Outcome Reference

FHD-609 (0.05, 0.25,
1.0, 5.0 mg/kg, single
IV dose)

SYO-1 Xenograft

Dose- and time-

dependent BRD9
degradation correlated  [4]
with anti-tumor

efficacy

FHD-609 (0.1, 0.5, 2.0

ASKA Xenograft
mg/kg, 1V)

Superior tumor growth
inhibition compared to
ifosfamide and

pazopanib; complete A
tumor suppression at

2 mg/kg over 30 days

Clinical Data (Phase 1 Study - NCT04965753)

A Phase 1, multicenter, open-label, dose-escalation and expansion study was conducted to

evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and
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preliminary clinical activity of intravenously administered FHD-609 in patients with advanced

synovial sarcoma or SMARCB1-loss tumors.

. hi | Dosi

Characteristic Value

Reference

Number of Patients 55

[2](3]

5-80 mg twice weekly (BIW)

Dosing Regimens and 40-120 mg once weekly

QW)

[2](3]

Maximum Tolerated Dose

40 mg BIW and 80 mg QW
(MTD) g 9Q

[2](3]

Clinical Activity and Pharmacodynamics

Outcome Result Reference
Partial Response 1 patient (2%) [2][3]
Stable Disease 8 patients (15%) [2][3]
Stable Disease > 6 months 2 patients [2][3]

Extensive degradation
BRD9 Degradation in Tumor observed, corresponding to
Tissue downregulation of cancer cell

proliferation gene sets

[3]

Safety and Tolerability
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Adverse Event Profile Details Reference

Dysgeusia (40%), dry mouth
(29.1%), fatigue (27.3%), [2]
anemia (25.5%)

Most Common Treatment-
Related AEs (Grade 1-2)

Dose-Limiting Toxicities QTc prolongation and syncope  [2][3]

The FDA placed a patrtial
] o clinical hold on the trial due to
Partial Clinical Hold ) [3]
a grade 4 QTc prolongation

event.

Experimental Protocols Overview

Detailed, step-by-step experimental protocols for the clinical development of FHD-609 are
proprietary. However, based on published literature, the following methodologies were central
to the investigation of FHD-609's mechanism of action.

Western Blotting for BRD9 Degradation

o Purpose: To quantify the reduction in BRD9 protein levels in cells treated with FHD-609.

o Methodology: Synovial sarcoma cell lines (e.g., SYO-1) were treated with varying
concentrations of FHD-609 for different durations. Cell lysates were prepared, and proteins
were separated by SDS-PAGE, transferred to a membrane, and probed with a primary
antibody specific for BRD9. A loading control (e.g., GAPDH or -actin) was used to normalize

protein levels.

In Vivo Tumor Xenograft Studies

o Purpose: To evaluate the anti-tumor efficacy of FHD-609 in a living organism.

o Methodology: Human synovial sarcoma cell lines (e.g., SYO-1, ASKA) were implanted into
immunodeficient mice. Once tumors were established, mice were treated with FHD-609
intravenously at various doses and schedules. Tumor volume was measured regularly to
assess tumor growth inhibition. At the end of the study, tumors were often excised for
pharmacodynamic analysis (e.g., BRD9 levels via IHC or Western blot).
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Immunohistochemistry (IHC) for BRD9 in Tumor Tissue

e Purpose: To visualize and quantify the degradation of BRD9 within the tumor

microenvironment.

o Methodology: Tumor biopsies from patients in the Phase 1 trial or from xenograft models
were fixed, paraffin-embedded, and sectioned. The sections were then stained with an
antibody specific for BRD9. The intensity and extent of staining were evaluated to determine
the level of BRD9 protein expression.

RNA Sequencing (RNA-seq)

e Purpose: To analyze the global changes in gene expression following BRD9 degradation.

e Methodology: RNA was extracted from tumor tissue from patients treated with FHD-609 or
from treated xenograft models. The RNA was then sequenced, and the resulting data was
analyzed to identify genes that were significantly up- or downregulated. Gene set enrichment
analysis (GSEA) was used to identify affected biological pathways.

Experimental Workflow Diagram
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Caption: Overview of the experimental workflow for FHD-609 development.

Conclusion

FHD-609 represents a novel and targeted therapeutic approach for synovial sarcoma, a
disease with limited treatment options. Its mechanism of action, centered on the selective
degradation of BRD9, directly targets the oncogenic driver of this cancer. Preclinical and clinical
data have demonstrated that FHD-609 effectively degrades BRD?9, leading to the
downregulation of key oncogenic pathways and resulting in anti-tumor activity. While the clinical
development of FHD-609 has been impacted by cardiac-related toxicities, the validation of
BRD9 as a therapeutic target in synovial sarcoma paves the way for the development of next-
generation BRD9 degraders with improved safety profiles. The insights gained from the study
of FHD-609 are invaluable for the future of targeted protein degradation in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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